3-(Acetyloxy)androstan-17-yl benzoate is a synthetic derivative of the steroid androstane, characterized by the presence of an acetyloxy group at the 3-position and a benzoate ester at the 17-position. This compound is primarily utilized in biochemical research and pharmaceutical applications due to its structural similarity to natural hormones, allowing for investigations into hormonal activity and metabolic processes.
This compound is synthesized from androstane derivatives through various chemical reactions, primarily esterification processes. The synthesis often involves starting materials such as androstenediol or other related steroids.
3-(Acetyloxy)androstan-17-yl benzoate is classified as a steroid ester. It falls under the category of synthetic steroids, which are modified versions of naturally occurring steroid hormones. These compounds are often used in research to study hormonal pathways and potential therapeutic effects.
The synthesis of 3-(Acetyloxy)androstan-17-yl benzoate typically involves several key steps:
The molecular formula for 3-(Acetyloxy)androstan-17-yl benzoate is , with a molecular weight of 438.6 g/mol.
| Property | Data |
|---|---|
| Molecular Formula | C28H38O4 |
| Molecular Weight | 438.6 g/mol |
| IUPAC Name | (3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) benzoate |
| InChI Key | MCVIVMYFDOKJSH-UHFFFAOYSA-N |
The compound's structure includes a cyclopenta[a]phenanthrene core typical of steroids, with specific functional groups that influence its biological activity and solubility.
3-(Acetyloxy)androstan-17-yl benzoate can undergo several types of chemical reactions:
The mechanism of action for 3-(Acetyloxy)androstan-17-yl benzoate involves its interaction with specific molecular targets in biological systems:
The physical properties of 3-(Acetyloxy)androstan-17-yl benzoate include:
Chemical properties include stability under various conditions and reactivity towards common reagents used in organic synthesis. The presence of ester and ketone functionalities makes it susceptible to hydrolysis and other reactions typical for such compounds.
3-(Acetyloxy)androstan-17-yl benzoate has diverse applications:
This compound exemplifies the intricate relationship between synthetic chemistry and biological activity, making it a valuable subject for ongoing research in medicinal chemistry and endocrinology.
Steroids constitute a fundamental class of polycyclic organic compounds characterized by a core structure composed of four fused rings arranged in a specific molecular configuration known as a gonane nucleus (cyclopentanoperhydrophenanthrene). This nucleus consists of three six-membered cyclohexane rings (designated A, B, and C) and one five-membered cyclopentane ring (D ring), forming a rigid three-dimensional structure with seventeen carbon atoms as the foundational scaffold [1] [6]. Steroids exhibit immense biological significance, serving as essential components of cell membranes and acting as critical signaling molecules across physiological systems. The structural diversity within this class arises from modifications to the oxidation states of the rings, variations in functional groups attached to the core, and alterations to the carbon-carbon bond framework, including ring expansions, contractions, or scissions [1] [9]. Androstane derivatives represent a specific subclass of steroids built upon the androstane skeleton (C19H32), which serves as the hydrocarbon backbone for endogenous androgens and numerous synthetic analogs [1] [3].
3-(Acetyloxy)androstan-17-yl benzoate belongs to the category of doubly esterified androstane derivatives. Its systematic name reveals critical structural features: the parent compound is androstane (a saturated C19 steroid nucleus without double bonds). At carbon-3 (C3) of ring A, a hydroxy group is esterified with acetic acid, forming an acetyloxy (acetate) moiety. Simultaneously, at carbon-17 (C17) of ring D, a hydroxy group is esterified with benzoic acid, forming a benzoate ester. This molecular architecture positions it within a broader family of modified steroids where esterification modulates physicochemical and pharmacological properties [1] [2].
The stereochemistry inherent to the androstane skeleton profoundly influences biological interactions. The prefix 5α-androstane specifies that the hydrogen atom at the C5 position is in the α-configuration (oriented below the plane of the rings), conferring an approximately planar trans-fusion between rings A/B and B/C. This contrasts with the 5β-isomer, where the C5 hydrogen is β-oriented, resulting in a bent A/B cis-fusion associated with bile acid structures [1] [6]. The stereochemistry at C3 and C17 is typically denoted as either α or β. While the systematic name implies specific configurations, the exact stereochemistry (3α vs 3β, 17α vs 17β) must be defined for unambiguous identification, as these orientations drastically alter receptor binding and metabolic stability. In standard steroid nomenclature, β-bonds are depicted with solid wedges (projecting above the ring plane) and α-bonds with dashed wedges (projecting below) [1].
Table 1: Key Structural Features of 3-(Acetyloxy)androstan-17-yl benzoate and Related Compounds
| Structural Element | 3-(Acetyloxy)androstan-17-yl benzoate | Testosterone | Cholesterol |
|---|---|---|---|
| Parent Nucleus | 5α-Androstane (saturated) | Androst-4-ene | Cholestane |
| C3 Functional Group | Acetate Ester | Oxo (Ketone) | β-Hydroxy |
| C17 Functional Group | Benzoate Ester | β-Hydroxy | Aliphatic Side Chain |
| Unsaturation | None (Saturated Rings) | Δ4 Double Bond | Δ5 Double Bond |
| Primary Modification Type | Double Esterification | Hydroxyl/Ketone | Hydroxy/Alkyl Chain |
The double esterification strategy employed in this compound differentiates it from simpler mono-esterified steroids like testosterone propionate or estradiol benzoate. The combination of a short-chain acetate (C2) at C3 and an aromatic benzoate at C17 creates a molecule with distinct lipophilicity patterns compared to its parent alcohol or mono-ester counterparts. This impacts solubility, diffusion rates through biological membranes, and susceptibility to enzymatic hydrolysis by esterases located in plasma, liver, and target tissues [2].
The development of steroid esters emerged as a direct response to the pharmacokinetic limitations of native steroid hormones, particularly their rapid hepatic metabolism and short duration of action following administration. The foundational discovery occurred in 1932 when Adolf Butenandt observed that estrone benzoate dissolved in oil exhibited a significantly prolonged duration of effect after intramuscular injection in animals compared to unmodified estrone. Crucially, this prolongation was absent upon intravenous injection, highlighting the role of depot formation and slow release from the injection site [2].
This seminal observation spurred intensive research into esterification as a prodrug strategy. By 1957, researchers had synthesized over 500 steroid esters, predominantly focusing on androgen derivatives. Systematic studies established critical structure-property relationships: esterification, particularly with fatty acids, increases the lipophilicity (hydrophobicity) of the steroid molecule. This increase is quantifiable using the octanol/water partition coefficient (logP). Longer fatty acid chains generally confer greater lipophilicity, up to an optimal chain length [2]. For testosterone esters dissolved in oil and injected intramuscularly, chain lengths of 9 or 10 carbons (nonanoate or decanoate) were found optimal in rodent models for achieving prolonged release. Enhanced lipophilicity allows the ester to dissolve readily in oil vehicles, enabling administration in a smaller injection volume while delivering a larger dose. More lipophilic esters are released more slowly from the oily depot into the systemic circulation, directly extending their duration of action [2].
Beyond simple aliphatic fatty acid esters, researchers explored aromatic esters like the benzoate group present in 3-(Acetyloxy)androstan-17-yl benzoate. Furthermore, alternative formulation strategies were developed alongside oil solutions. Preparing steroid esters as crystalline aqueous suspensions also achieved sustained release upon intramuscular injection, with duration intermediate between oil solutions and subcutaneous pellet implants. The particle size within these suspensions critically influenced both duration and tolerability; larger crystals dissolved more slowly but caused greater local tissue irritation. Careful formulation was required to prevent crystal aggregation and minimize painful reactions, limiting practical crystal sizes [2] [6].
3-(Acetyloxy)androstan-17-yl benzoate embodies a sophisticated prodrug approach within medicinal chemistry aimed at optimizing the pharmacokinetic profile of steroidal molecules. Its design leverages two key ester modifications to potentially overcome significant challenges associated with native androstane alcohols or single esters:
Table 2: Pharmacokinetic Modulation Strategies Employed by Steroid Esters
| Strategy | Mechanism | Potential Impact on 3-(Acetyloxy)androstan-17-yl benzoate |
|---|---|---|
| Reduced First-Pass Loss | Shielding OH groups from oxidation/conjugation | Increased bioavailability (if oral route viable) or systemic exposure |
| Extended Duration (IM/SC) | High lipophilicity → Slow release from oil depot or crystalline suspension | Protracted pharmacological activity, reduced dosing frequency |
| Altered Tissue Distribution | Modified logP and susceptibility to specific tissue esterases | Potential for targeted delivery or activation |
| Bypassing Hepatic Impact | (More relevant to sulfamates) Avoiding immediate hepatic extraction/metabolism | Not primary for this compound, but part of ester rationale |
Comprehensive characterization of the steroid metabolome, encompassing precursors, bioactive hormones, and inactive metabolites in serum and urine, relies heavily on advanced mass spectrometry techniques. Studying compounds like 3-(Acetyloxy)androstan-17-yl benzoate contributes to understanding how exogenous steroidal prodrugs integrate into or perturb these metabolic pathways. Its metabolism likely involves sequential hydrolysis by esterases, potentially yielding intermediates like the 3-acetate or 17-benzoate monoesters before liberating the parent androstanediol. These intermediates might possess their own unique biological activities or metabolic fates, adding complexity to the overall pharmacological profile [7]. Research on such derivatives thus provides valuable insights into structure-metabolism relationships and aids in the rational design of future steroidal therapeutics with optimized delivery and sustained action profiles for applications in hormone replacement, anabolic therapy, or other endocrine interventions.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: